2-((3,3-dimethyl-2-oxobutyl)thio)-7-(morpholine-4-carbonyl)-3-pentylquinazolin-4(3H)-one
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Description
2-((3,3-dimethyl-2-oxobutyl)thio)-7-(morpholine-4-carbonyl)-3-pentylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H33N3O4S and its molecular weight is 459.61. The purity is usually 95%.
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Biological Activity
The compound 2-((3,3-dimethyl-2-oxobutyl)thio)-7-(morpholine-4-carbonyl)-3-pentylquinazolin-4(3H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₂₄N₂O₂S
- Molecular Weight : 336.46 g/mol
- CAS Number : 893412-73-2
The compound features a quinazolinone core, which is known for various biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. The specific compound has shown efficacy against various cancer cell lines. For instance:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .
- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC50 values of 15 µM and 20 µM, respectively .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Spectrum : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
- Mechanism : The antimicrobial action is believed to be due to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes:
- Target Enzymes : The compound has been tested against various enzymes involved in metabolic pathways, showing potential as an inhibitor of dihydrofolate reductase (DHFR), which is critical for DNA synthesis .
Data Tables
Properties
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)sulfanyl-7-(morpholine-4-carbonyl)-3-pentylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4S/c1-5-6-7-10-27-22(30)18-9-8-17(21(29)26-11-13-31-14-12-26)15-19(18)25-23(27)32-16-20(28)24(2,3)4/h8-9,15H,5-7,10-14,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIMVHWMZQXJMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCOCC3)N=C1SCC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.